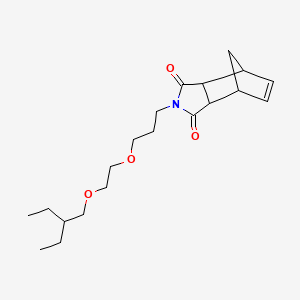
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide is a complex organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the N-(2-Ethylbutoxyethoxypropyl) group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane, 2-ethyl-: Shares a similar bicyclic structure but with different substituents.
Bicyclo[2.2.1]heptane, 2-methyl-: Another related compound with a methyl group instead of the N-(2-Ethylbutoxyethoxypropyl) group.
Bicyclo(2.2.1)heptane-2-carboxylic acid: Contains a carboxylic acid functional group, making it chemically distinct.
Uniqueness
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
63907-07-3 |
|---|---|
Formule moléculaire |
C20H31NO4 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-[3-[2-(2-ethylbutoxy)ethoxy]propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H31NO4/c1-3-14(4-2)13-25-11-10-24-9-5-8-21-19(22)17-15-6-7-16(12-15)18(17)20(21)23/h6-7,14-18H,3-5,8-13H2,1-2H3 |
Clé InChI |
IEOZCZPGWGLPOM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COCCOCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















